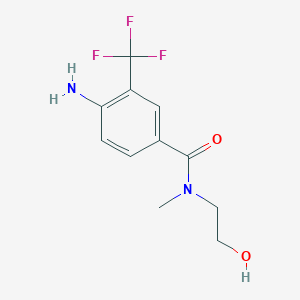
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, a methyl group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Protection of the Amino Group: The amino group on the benzene ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Hydroxyethylation: The hydroxyethyl group is introduced by reacting the intermediate with ethylene oxide or a similar reagent.
Deprotection and Methylation: The protecting group is removed, and the amino group is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.
類似化合物との比較
Similar Compounds
4-amino-N-(2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide:
4-amino-N-methyl-3-(trifluoromethyl)benzamide: Lacks the hydroxyethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (amino, hydroxyethyl, and trifluoromethyl) on the benzamide core. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C11H13F3N2O2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC名 |
4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(4-5-17)10(18)7-2-3-9(15)8(6-7)11(12,13)14/h2-3,6,17H,4-5,15H2,1H3 |
InChIキー |
OZZZMWSVGFXNTP-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


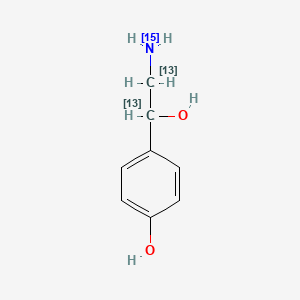
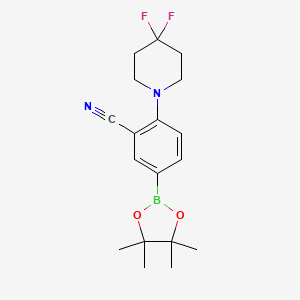

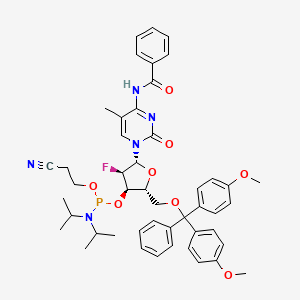

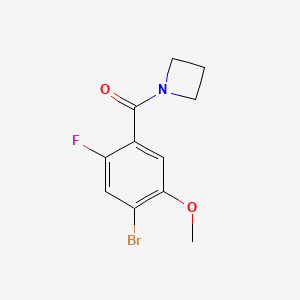
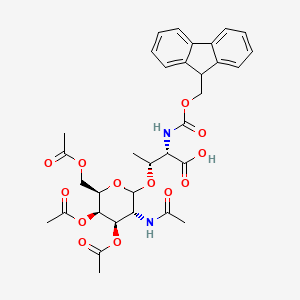
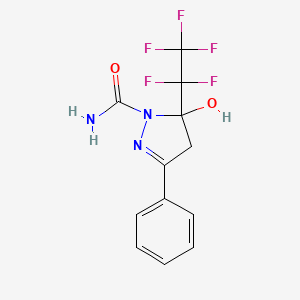

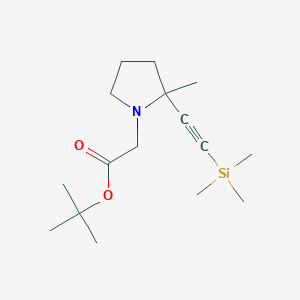

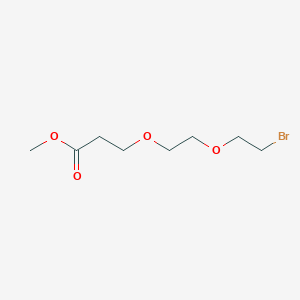
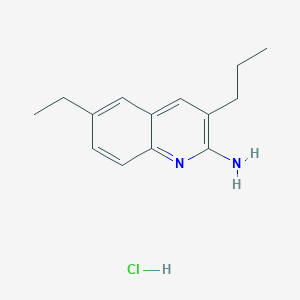
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
